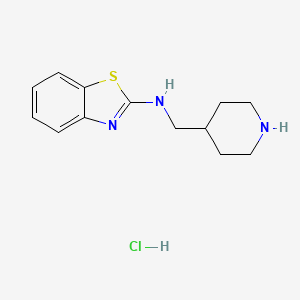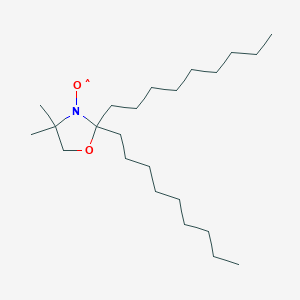
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl
概要
説明
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl: is a chemical compound with a complex structure that includes a 1,3-oxazolidin ring substituted with dimethyl and dinonyl groups. This compound is known for its unique properties and diverse applications in scientific research, particularly in fields such as catalysis, polymers, and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl typically involves multiple steps, starting with the formation of the oxazolidin ring. One common approach is the cyclization of amino alcohols with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and continuous flow processes to achieve high yields and purity. The choice of reagents and solvents is optimized to minimize waste and environmental impact.
化学反応の分析
Types of Reactions
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl: can undergo various types of chemical reactions, including:
Oxidation: : Conversion of the compound to its corresponding oxo derivatives.
Reduction: : Reduction of the oxo group to a hydroxyl group.
Substitution: : Replacement of one or more substituents on the oxazolidin ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include oxo derivatives, hydroxylated compounds, and various substituted oxazolidin derivatives.
科学的研究の応用
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl: has several applications in scientific research:
Catalysis: : The compound can act as a ligand or catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Polymers: : It can be used in the synthesis of polymers with unique properties, such as increased thermal stability and mechanical strength.
Organic Synthesis: : The compound serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing biological processes. The exact mechanism depends on the specific application and the nature of the target molecules.
類似化合物との比較
(4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl: is unique due to its specific structural features and reactivity. Similar compounds include other oxazolidin derivatives, such as 4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-ol and 4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-one . These compounds share the oxazolidin ring but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
特性
InChI |
InChI=1S/C23H46NO2/c1-5-7-9-11-13-15-17-19-23(24(25)22(3,4)21-26-23)20-18-16-14-12-10-8-6-2/h5-21H2,1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFAKDOCBCXKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1(N(C(CO1)(C)C)[O])CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662258 | |
| Record name | (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101829-05-4 | |
| Record name | (4,4-Dimethyl-2,2-dinonyl-1,3-oxazolidin-3-yl)oxidanyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50662258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,10,21,24-tetrazanonacyclo[17.9.2.22,5.03,15.04,12.06,10.016,29.020,24.026,30]dotriaconta-1(29),2,4(12),5(31),6,13,15,17,19(30),20,27-undecaene-11,25-dione](/img/structure/B1499866.png)
![7,18-bis(2-hydroxyethyl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4(9),5(25),10,12,14,16(24),21-nonaene-6,8,17,19-tetrone](/img/structure/B1499867.png)
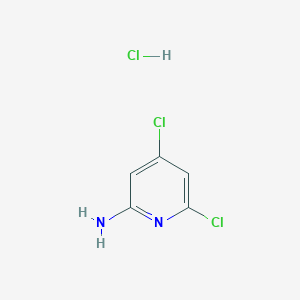
![1-Tosyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1499872.png)
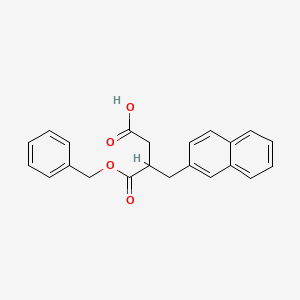
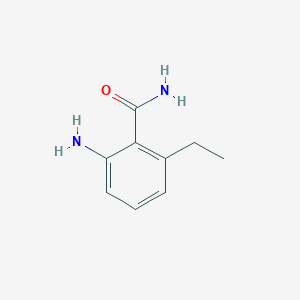
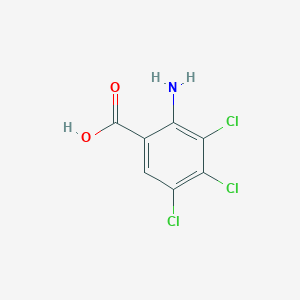
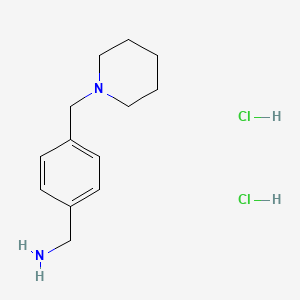
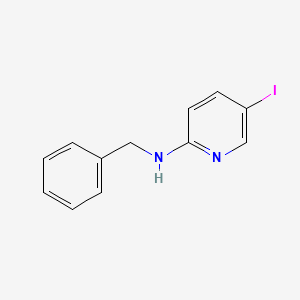
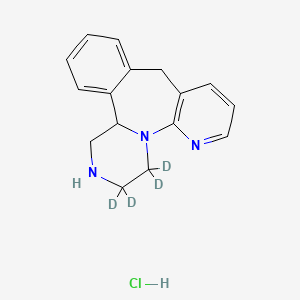
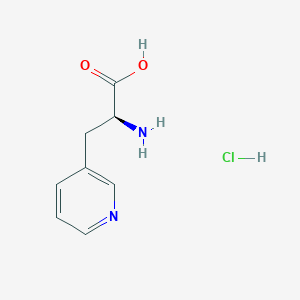
![4-Amino-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B1499901.png)
